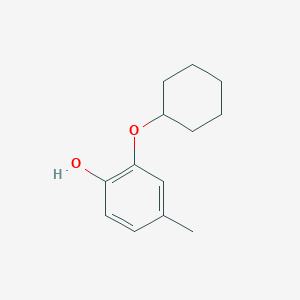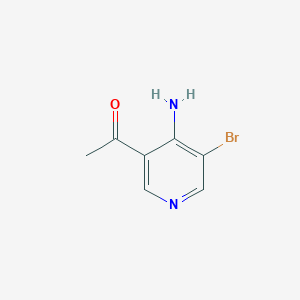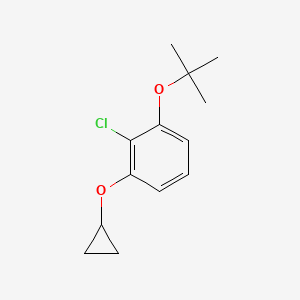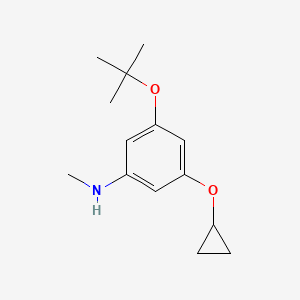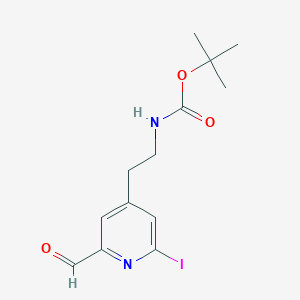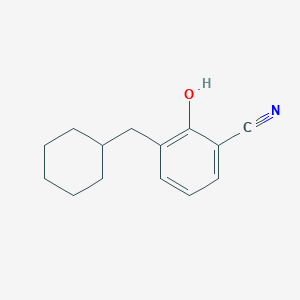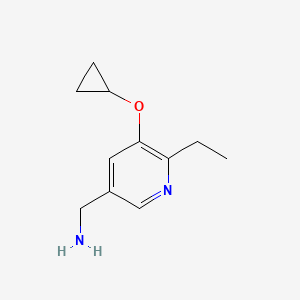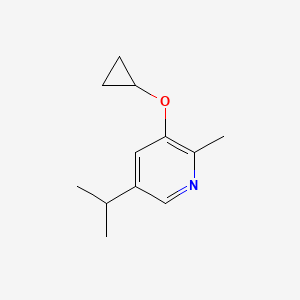
2-Hydroxy-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO3S2 This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylthiophenol, is reacted with chlorosulfonic acid to form 4-(methylsulfanyl)benzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the sulfonamide group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group.
2-Hydroxy-4-(methylsulfanyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Hydroxy-4-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
Uniqueness
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO3S2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
PMKGZPUJAYMVGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





